Method Validation Accuracy and Precision
In a validated LC-MS/MS method for simultaneous quantification of Oseltamivir and its active metabolite in human plasma, the use of Oseltamivir-d3 Acid as the internal standard for the metabolite resulted in inter-day accuracy ranging from 88-109% and precision (CV%) between 0.5-8.2% across all concentration levels [1]. This performance demonstrates that the deuterated internal standard effectively corrects for analytical variability, enabling reliable quantification.
| Evidence Dimension | Assay Accuracy and Precision |
|---|---|
| Target Compound Data | Accuracy: 88-109%; Precision (CV%): 0.5-8.2% |
| Comparator Or Baseline | Assay for Oseltamivir using a different deuterated internal standard (Oseltamivir-D5) yielded accuracy of 91-102% and precision of 0.9-13.7% |
| Quantified Difference | Comparable performance metrics, validating the suitability of Oseltamivir-d3 Acid as a SIL-IS. |
| Conditions | LC-MS/MS analysis of Oseltamivir carboxylate in human plasma over a calibration range of 4.08-1200 ng/mL |
Why This Matters
This data provides quantitative assurance that Oseltamivir-d3 Acid enables the generation of accurate and reproducible data for pharmacokinetic and bioequivalence studies.
- [1] Srinivasa Reddy et al. Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian J. Pharm. Ana. 2016; 6(2): 91-101. View Source
